molecular formula C21H21N5OS B2864848 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 852142-14-4

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2864848
CAS RN: 852142-14-4
M. Wt: 391.49
InChI Key: ZRAYVPXRQWPHAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and triazole rings, followed by the introduction of the thio and acetamide groups. The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and triazole rings, which are aromatic and therefore contribute to the stability of the molecule. The thio group would provide a site for potential reactivity, while the acetamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole and triazole rings might undergo electrophilic aromatic substitution reactions, while the thio and acetamide groups could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar acetamide group could affect its solubility, while the thio group could influence its reactivity .

Scientific Research Applications

Heterocyclic Synthesis

A study by Schmeyers & Kaupp (2002) explored the utility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. This approach efficiently generates diverse heterocycles, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines, highlighting the compound's potential as a versatile precursor in organic synthesis (Schmeyers & Kaupp, 2002).

Radiosynthesis Applications

Latli & Casida (1995) demonstrated the radiosynthesis of chloroacetanilide and dichloroacetamide derivatives, including compounds structurally related to "2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide," for studying their metabolism and mode of action (Latli & Casida, 1995).

Pharmacological Exploration

Peng et al. (2020) identified a novel indoleamine 2,3-dioxygenase (IDO1) inhibitor through structural modification of a related compound, revealing its potential application in cancer immunotherapy. The study underscores the importance of structural elements, such as sulfur-aromatic interactions, in enhancing biological activity (Peng et al., 2020).

Antimicrobial Effects

A study by Cankilic & Yurttaş (2017) synthesized and evaluated the antimicrobial activities of thiazole derivatives structurally akin to "2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide." These compounds demonstrated significant efficacy against a range of pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents (Cankilic & Yurttaş, 2017).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties, including its reactivity and potential biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in pharmaceuticals or other applications .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-7-6-10-17(14(13)2)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-18-9-5-4-8-15(16)18/h4-11,22H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAYVPXRQWPHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

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